3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride
Overview
Description
“3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride” is a chemical compound that is related to Dimethylaminopropylamine (DMAPA), a diamine used in the preparation of some surfactants . It is used in many personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular structure of this compound is complex. The IUPAC name for a related compound is N1, N1 -Dimethylpropane-1,3-diamine . The chemical formula for a similar compound is C5H14N2 .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, DMAPA, include a molar mass of 102.181 g·mol −1, appearance as a colorless liquid, and an odor that is fishy and ammoniacal . It has a density of 812 mg mL −1 and a boiling point of 132.1 °C .Safety And Hazards
Future Directions
The future directions of “3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride” could involve its use in the synthesis of pharmaceuticals . It could also be used as an intermediate for the syntheses of pharmaceuticals, as an agricultural chemical intermediate, as a photographic chemical intermediate, and as a biochemical reagent for enzyme and other studies .
properties
IUPAC Name |
3-amino-N-[3-(dimethylamino)propyl]propanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O.2ClH/c1-11(2)7-3-6-10-8(12)4-5-9;;/h3-7,9H2,1-2H3,(H,10,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAFROAIQMXWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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